molecular formula C14H12O4S B1487262 [(2-Methylsulfonyl)phenyl]benzoic acid CAS No. 100622-05-7

[(2-Methylsulfonyl)phenyl]benzoic acid

Cat. No.: B1487262
CAS No.: 100622-05-7
M. Wt: 276.31 g/mol
InChI Key: VFVSERZVOLWEIP-UHFFFAOYSA-N
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Description

[(2-Methylsulfonyl)phenyl]benzoic acid is a high-value chemical intermediate designed for research and development in the pharmaceutical and agrochemical sectors. Compounds featuring a benzoic acid backbone substituted with a methylsulfonyl group are of significant interest in medicinal chemistry for developing novel therapeutic agents, including potential anti-inflammatory and analgesic formulations . In agrochemical research, the methylsulfonylbenzoic acid structure serves as a critical precursor in the synthesis of advanced crop protection products, such as herbicides . For instance, related chemical structures are key intermediates in the production of sulfonylurea herbicides and other active ingredients like the herbicide mesotrione . The integration of the methylsulfonyl group can influence the compound's electronic properties, binding affinity, and overall metabolic stability, making it a versatile scaffold for constructing complex molecules in discovery chemistry . Researchers utilize this compound to explore new synthetic pathways and optimize lead compounds. It is supplied as a high-purity solid to ensure consistent performance in chemical synthesis and biological screening. This product is intended for research purposes by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVSERZVOLWEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

This method is widely cited in patent CN1038584C and related literature as a robust route for methylsulfonylbenzoic acids.

Multi-step Synthesis via Sulfonylation and Oxidation

Another approach involves multi-step synthesis starting from chlorobenzene derivatives, involving sulfonylation, oxidation, and further functional group transformations.

Key Steps
  • Sulfonylation: Chlorobenzene is sulfonylated with methylbenzene-1-sulfonyl chloride in the presence of aluminum chloride catalyst at reflux to produce 1-chloro-4-tosylbenzene.
  • Oxidation: The sulfone intermediate is oxidized using chromium trioxide (CrO3) in glacial acetic acid under reflux to yield the sulfonylbenzoic acid.
  • Conversion to Acid Chloride: The benzoic acid is converted to benzoyl chloride using thionyl dichloride.
  • Further Functionalization: The acid chloride can then be used for acylation reactions to introduce additional substituents or form amides.
Reaction Yields
  • Sulfonylation and oxidation steps typically proceed with yields above 85%.
  • The acid chloride formation and subsequent acylation steps report yields around 90%, indicating efficient transformations.
Step Reaction Conditions Yield (%)
Sulfonylation AlCl3 catalyst, reflux >85
Oxidation CrO3 in glacial acetic acid, reflux >85
Acid chloride formation Thionyl dichloride, reflux ~90
Acylation N-acylation with amino acids 93

This route is detailed in a 2021 study focusing on sulfonylbenzoic acid derivatives synthesis and characterization.

Novel Base-Mediated and Catalytic Oxidation Processes

Recent patent literature describes improved processes for preparing 2-nitro-4-(methylsulfonyl)benzoic acid, a close analog of this compound, addressing drawbacks of earlier methods such as low yield, impurity formation, and tedious purification.

Process Highlights
  • Starting from 1-chloro-2-nitro-4-methylsulfonylbenzene, a base-mediated substitution reaction is performed in a fluid medium at controlled temperature to form an intermediate.
  • The intermediate is then oxidized using nitric acid (20–30%) optionally with a catalyst and air bubbling.
  • The reaction mixture is heated at a second predetermined temperature for a defined time.
  • The product is isolated by cooling, filtration, washing, and solvent extraction to achieve high purity.
Advantages
  • The process is economical and environmentally friendly.
  • It minimizes formation of dinitro impurities, simplifying purification.
  • Provides higher yields and purity compared to conventional oxidation methods.
Step Conditions Notes
Base-mediated substitution Controlled temperature in fluid medium Intermediate formation
Oxidation 20–30% HNO3, catalyst, air bubbling, heating Reduced impurities
Isolation Cooling, filtration, washing, solvent extraction High purity product

This method is described in a 2024 patent application offering a scalable and improved synthesis route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages References
Oxidation of methylsulfonyltoluene Methylsulfonyltoluene HNO3, V2O5, H2SO4, air 130–170 °C, 9 h, air bubbling ~81 Simple, classical, good yield
Multi-step sulfonylation & oxidation Chlorobenzene, methylbenzene-1-sulfonyl chloride AlCl3, CrO3, SOCl2 Reflux, multiple steps >85 Versatile, allows functionalization
Base-mediated substitution & catalytic oxidation 1-chloro-2-nitro-4-methylsulfonylbenzene Base, HNO3 (20–30%), catalyst, air Controlled temp, fluid medium High High purity, environmentally friendly

Chemical Reactions Analysis

Types of Reactions

[(2-Methylsulfonyl)phenyl]benzoic acid undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be employed to modify the methylsulfonyl group or the aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: : Halogenating agents, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation: : Can yield sulfoxides or sulfones.

  • Reduction: : Can result in the formation of alkyl-substituted benzoic acids.

  • Substitution: : Can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: : [(2-Methylsulfonyl)phenyl]benzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules.

  • Catalyst Development: : Used in the development and study of novel catalysts for various chemical reactions.

Biology and Medicine

  • Pharmacological Research: : Studied for potential therapeutic applications due to its unique chemical structure and biological activity.

  • Bioavailability Studies: : Evaluated for its ability to be absorbed and utilized within biological systems.

Industry

  • Material Science: : Employed in the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.

  • Environmental Applications: : Investigated for its potential use in environmental remediation processes.

Mechanism of Action

[(2-Methylsulfonyl)phenyl]benzoic acid exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, or cellular structures that it can bind to or modify.

  • Pathways Involved: : Cellular signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

[(2-Methylsulfonyl)phenyl]benzoic acid shares structural similarities with other benzoic acid derivatives but differs in substituent type, position, and electronic effects. Key comparisons include:

Compound Substituent(s) Hammett σ Value Acidity (pKa) Key Interactions
This compound -SO₂CH₃ (2-position) σₚ ≈ +1.6 ~3.0 Strong H-bonding, hydrophobic pockets
4-Hydroxybenzoic acid -OH (4-position) σₚ ≈ -0.37 ~4.5 H-bond donor/acceptor, antioxidant activity
3,5-Diiodo-4-hydroxybenzoic acid -I (3,5), -OH (4) σₚ (I) ≈ +0.18 ~2.8 Halogen bonding, redox activity
NCX-4040 (aspirin derivative) -ONO₂ (4-position) σₚ (NO₂) ≈ +1.27 ~3.2 NO release, cytotoxicity
2-Methoxy-5-(methylsulfonyl)benzoic acid -OCH₃ (2), -SO₂CH₃ (5) σₚ (OCH₃) ≈ -0.27 ~2.7 Dual electronic effects, enhanced solubility

Key Observations :

  • The methylsulfonyl group’s strong electron-withdrawing nature (σₚ ≈ +1.6) increases acidity and stabilizes negative charges in redox reactions, as seen in Hammett plot analyses .
  • Substituent position critically affects biological activity. For example, NCX-4040’s -ONO₂ group at the 4-position confers higher cytotoxicity than NCX-4016’s 3-position analog due to optimized steric and electronic interactions .
Enzyme Inhibition
  • Human Thymidylate Synthase (hTS): this compound analogs exhibit higher affinity for the hTS monomer (Kᵢ ≈ 10⁻⁶ M) than the dimer (Kᵢ’ ≈ 1.7 × 10⁻⁵ M), suggesting a role in disrupting dimeric enzyme assembly . In contrast, hydroxybenzoic acids (e.g., danshen derivatives) primarily inhibit amyloid-β oligomerization via phenolic hydroxyl groups .
Cytotoxicity
  • Nitroaspirin Derivatives: NCX-4040 (25 μM) reduces viability of cisplatin-resistant ovarian cancer cells by >60%, outperforming NCX-4016 (<30%) due to its NO-releasing -ONO₂ group at the 4-position . This compound’s cytotoxicity remains underexplored but is hypothesized to correlate with its protein-destabilizing effects.
Metabolic Stability
Functional Group Impact on Reactivity
  • Electron-Withdrawing Groups (EWGs): Methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups enhance redox activity and ligand-receptor binding via charge stabilization. For example, 3,5-diiodo-4-hydroxybenzoic acid’s iodinated substituents enable 84% dehalogenase activity, while methylsulfonyl analogs may exhibit similar efficiency . Methoxy (-OCH₃) groups are electron-donating, reducing acidity but improving membrane permeability .
  • Hydroxyl Groups :

    • Hydroxybenzoic acids (e.g., 4-hydroxybenzoic acid) show anti-amyloidogenic activity dependent on hydroxyl position. Para-hydroxyl groups are more effective than meta .

Q & A

Q. What are the recommended synthetic routes for [(2-Methylsulfonyl)phenyl]benzoic acid, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Sulfonation : Introduce the methylsulfonyl group via sulfonation of a phenyl precursor using methanesulfonic acid or sulfur trioxide under controlled conditions.
    • Oxidation : Convert intermediate thioether derivatives to sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
    • Carboxylic Acid Formation : Employ Friedel-Crafts acylation or carboxylation of the aromatic ring using CO₂ under high-pressure conditions.
  • Purity Optimization :
    • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove impurities .
    • Chromatography : Apply reverse-phase HPLC (C18 columns) with UV detection at 254 nm for separation, as referenced in analytical protocols for sulfonated benzoic acids .

Q. How can researchers characterize the structural and thermal properties of this compound?

Methodological Answer:

  • Structural Analysis :
    • X-ray Diffraction (XRD) : Resolve crystal packing and bond angles using single-crystal XRD. For example, similar sulfonyl benzoic acids exhibit orthorhombic crystal systems with hydrogen-bonded dimers .
    • Spectroscopy : Confirm functional groups via FT-IR (S=O stretching at ~1350 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm and sulfonyl carbon at δ 45–50 ppm).
  • Thermal Analysis :
    • Melting Point : Measure using differential scanning calorimetry (DSC). The compound has a reported mp of 137–140°C .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do exchange-correlation functionals impact accuracy?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to improve thermochemical accuracy, as demonstrated for sulfonated aromatics .
    • Basis Sets: Apply 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.
  • Accuracy Considerations :
    • Gradient-corrected functionals (e.g., PBE) may underestimate sulfonyl group polarization. Hybrid functionals reduce average errors to <3 kcal/mol in energy calculations .

Q. How should discrepancies in experimental vs. computational data on molecular geometry be addressed?

Methodological Answer:

  • Validation Strategies :
    • Multi-Technique Comparison : Cross-validate XRD data with electron diffraction and computational results (e.g., bond length deviations <0.02 Å) .
    • Solvent Effects : Account for solvent polarity in DFT simulations using implicit solvation models (e.g., PCM) to align with experimental NMR shifts.
    • Error Analysis : Quantify systematic errors in computational methods (e.g., overestimation of sulfonyl group planarity) using benchmark datasets .

Q. What strategies exist for incorporating this compound into complex molecules for targeted biological activity?

Methodological Answer:

  • Functionalization Approaches :
    • Coupling Reactions : Use EDC/HOBt-mediated amidation to attach amine-containing pharmacophores to the carboxylic acid group.
    • Click Chemistry : Introduce azide-alkyne cycloaddition at the sulfonyl group for bioconjugation.
  • Biological Targeting :
    • Design prodrugs by esterifying the carboxylic acid, as seen in sulfonamide-based enzyme inhibitors .

Q. How can solvent effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent Selection :
    • Polar Aprotic Solvents : Enhance sulfonyl group electrophilicity in DMF or DMSO, accelerating SN2 reactions.
    • Acidic Media : Use methanesulfonic acid to stabilize transition states in multi-step syntheses, as shown in thiazole-benzoic acid derivatization .

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

Methodological Answer:

  • Quantitative Methods :
    • LC-MS/MS : Detect impurities at ppm levels using negative ion mode (e.g., monitoring m/z 200.21 for the parent ion) .
    • HPLC-UV : Compare retention times against certified reference standards (e.g., EP/Pharmaceutical-grade benzoic acid derivatives) .

Q. How do crystal packing forces affect the compound’s solid-state structure, and what implications does this have for material design?

Methodological Answer:

  • Crystal Engineering :
    • Hydrogen-bonded dimers (O–H···O interactions) dominate packing, as observed in sulfonyl benzoic acids .
    • Implications : Tailor co-crystals with complementary hydrogen-bond donors (e.g., pyridines) to modulate solubility and stability for pharmaceutical formulations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2-Methylsulfonyl)phenyl]benzoic acid
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[(2-Methylsulfonyl)phenyl]benzoic acid

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